
Benzyl 4-hydroxypiperidine-1-carboxylate
Overview
Description
Benzyl 4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is known for its applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-hydroxypiperidine-1-carboxylate can be synthesized through the reaction of 4-hydroxypiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like methylene chloride under nitrogen atmosphere . The reaction proceeds as follows: [ \text{4-Hydroxypiperidine} + \text{Benzyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl 4-hydroxypiperidine-1-carboxylate has been explored for its potential therapeutic applications:
- Neuroprotective Effects :
- Anticancer Properties :
- Enzyme Inhibition :
Agrochemical Applications
This compound is also utilized in agricultural chemistry:
- Pesticide Development :
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound acts as a versatile intermediate:
- Building Block for Complex Molecules :
Case Studies
Several case studies have documented the biological effects and applications of this compound:
-
Neuroprotective Effects :
- In an experimental model of neurotoxicity induced by oxidative stress, derivatives exhibited significant protective effects on neuronal cells, highlighting their potential therapeutic application in neurodegenerative disorders.
- Anticancer Activity :
- Enzyme Inhibition Studies :
Mechanism of Action
The mechanism of action of Benzyl 4-hydroxypiperidine-1-carboxylate depends on its application. In medicinal chemistry, it acts as a prodrug or an intermediate that is metabolized into active compounds. These active compounds can interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the carboxylate group.
Benzyl 4-bromopiperidine-1-carboxylate: Contains a bromine atom instead of a hydroxyl group.
4-Hydroxypiperidine: The parent compound without the benzyl and carboxylate groups.
Uniqueness: Benzyl 4-hydroxypiperidine-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis .
Biological Activity
Benzyl 4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a hydroxyl group and a benzyl substituent. Its molecular formula is with a molecular weight of approximately 221.25 g/mol. The compound exists as a white to yellowish crystalline powder and is soluble in organic solvents.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Histamine Receptors : Compounds similar to Benzyl 4-hydroxypiperidine have been studied as antagonists/inverse agonists for histamine H3 receptors, demonstrating high affinity and potential therapeutic applications in neuropharmacology .
- Acetylcholinesterase Inhibition : The compound has shown inhibitory activity against acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. For instance, certain derivatives exhibited IC50 values indicating effective inhibition of AChE, highlighting their potential as cognitive enhancers .
- Dopamine Receptor Modulation : Research indicates that derivatives of this compound can act as selective antagonists for dopamine receptor subtypes, particularly D4R, which plays a role in the modulation of motor functions and has implications for treating disorders like Parkinson's disease .
Biological Activities
The biological activities of this compound and its derivatives can be summarized as follows:
Case Studies
- Histamine H3 Receptor Studies : A study on a series of 4-oxypiperidines demonstrated that compounds with benzyl moieties showed nanomolar affinity for H3 receptors while also inhibiting AChE, suggesting dual-action potential .
- Dopamine D4 Receptor Antagonism : Research focused on new benzyloxypiperidine scaffolds revealed several compounds with improved selectivity for D4R over other dopamine receptor subtypes. These compounds exhibited promising pharmacological profiles in preclinical models relevant to Parkinson's disease .
- Cognitive Effects in Animal Models : Experimental studies have shown that certain derivatives of Benzyl 4-hydroxypiperidine can reverse cognitive deficits in animal models, indicating their potential utility in treating cognitive impairments associated with neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Benzyl 4-hydroxypiperidine-1-carboxylate, and what reaction conditions are optimal for high yield?
Methodological Answer: The compound is synthesized via cross-electrophile coupling reactions. A typical procedure involves reacting 4-hydroxypiperidine with benzyl chloroformate under basic conditions. Key steps include:
- Using triethylamine as a base to neutralize HCl byproducts.
- Solvent selection (e.g., dichloromethane) to stabilize intermediates.
- Purification via column chromatography (e.g., silica gel with EtOAc/hexanes gradient) to isolate the product .
Optimal yields (~46–53%) are achieved by adjusting reactant stoichiometry (e.g., 1.5 equiv. of alcohol precursor) and employing catalysts like POP/TBAB with Barton’s base .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles .
- Ventilation: Use fume hoods to avoid inhalation exposure; ensure labs are well-ventilated .
- First Aid: For skin/eye contact, rinse immediately with water for 15+ minutes. For ingestion, rinse mouth and seek medical attention .
- Storage: Keep in airtight containers in cool, dark areas away from oxidizers .
Advanced Research Questions
Q. How can researchers optimize cross-electrophile coupling reactions involving this compound to improve product yield?
Methodological Answer:
- Catalyst Tuning: Use POP/TBAB (1.5 equiv.) with Barton’s base to enhance reaction efficiency. Higher catalyst loading improves coupling rates but may require post-reaction purification .
- Solvent Optimization: Replace dichloromethane with polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates.
- Stoichiometry Adjustments: Increasing the alcohol precursor to 1.5 equiv. boosts yield from 46% to 53% .
- Temperature Control: Mild heating (40–60°C) accelerates kinetics without degrading sensitive functional groups.
Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (CDCl₃, 400 MHz) confirms regiochemistry via characteristic peaks (e.g., benzyl protons at δ 7.33–7.39, piperidine protons at δ 4.15–4.22) .
- High-Resolution Mass Spectrometry (HRMS): Match experimental [M+H]⁺ values (e.g., 208.1330) with theoretical calculations to verify molecular weight .
- Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%) .
Q. How does the substitution pattern on the piperidine ring influence the compound’s reactivity in catalytic applications?
Methodological Answer:
- Hydroxyl Group Impact: The 4-hydroxy group enhances hydrogen-bonding interactions, making the compound a versatile intermediate for synthesizing chiral ligands or enzyme inhibitors .
- Comparative Reactivity: Unlike 4-aminopiperidine derivatives, the hydroxyl group reduces nucleophilicity but increases stability under acidic conditions .
- Functionalization Pathways: The hydroxyl group can be selectively oxidized to ketones (e.g., using KMnO₄) or esterified for downstream derivatization .
Q. Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported toxicity data for this compound?
Methodological Answer:
- Source Evaluation: Prioritize peer-reviewed SDS (e.g., TCI America) over vendor documents. TCI’s SDS notes skin/eye irritation risks, while other sources lack toxicological data .
- In Silico Modeling: Use tools like ECHA’s QSAR Toolbox to predict toxicity based on structural analogs (e.g., piperidine derivatives) .
- Empirical Testing: Conduct acute toxicity assays (e.g., OECD 423) on lab-synthesized batches to validate safety profiles.
Q. Experimental Design for Biological Applications
Q. What strategies are effective for incorporating this compound into bioactive molecule synthesis?
Methodological Answer:
- Peptide Coupling: Use EDCI/HOBt to conjugate the carboxylate group to amine-containing biomolecules (e.g., peptides) .
- Enzyme Inhibition Studies: Screen against serine hydrolases or proteases; the piperidine scaffold mimics transition-state intermediates .
- In Vivo Testing: Formulate as a hydrochloride salt (improved solubility) for pharmacokinetic studies in rodent models .
Properties
IUPAC Name |
benzyl 4-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIUUDJOCYHIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383265 | |
Record name | benzyl 4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95798-23-5 | |
Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95798-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | benzyl 4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 4-Hydroxy-1-piperidinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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